molecular formula C13H20ClNO B1391237 2-Ethylphenyl 3-piperidinyl ether hydrochloride CAS No. 1185297-95-3

2-Ethylphenyl 3-piperidinyl ether hydrochloride

Cat. No. B1391237
M. Wt: 241.76 g/mol
InChI Key: SFVGLUULRPJETJ-UHFFFAOYSA-N
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Description

“2-Ethylphenyl 3-piperidinyl ether hydrochloride” is a chemical compound with the CAS Number: 1185297-95-3 . It has a molecular weight of 241.76 and its molecular formula is C13H20ClNO .


Molecular Structure Analysis

The InChI code for “2-Ethylphenyl 3-piperidinyl ether hydrochloride” is 1S/C13H19NO.ClH/c1-2-11-6-3-4-8-13 (11)15-12-7-5-9-14-10-12;/h3-4,6,8,12,14H,2,5,7,9-10H2,1H3;1H . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Characterization of Polymers

  • Application : Synthesis of hyperbranched aromatic poly(ether imide)s using related compounds. These polymers exhibit moderate molecular weights, high glass-transition temperatures, and significant thermal stability. They can be modified for improved solubility and stability, indicating potential in materials science (Li et al., 2003).

Development of Antiestrogen Compounds

  • Application : Derivatives of the compound have been studied for their potential as nonsteroidal antiestrogens. They demonstrated significant estrogen antagonism and less intrinsic estrogenicity than existing compounds, suggesting potential in cancer treatment research (Jones et al., 1984).

Antibacterial and Antioxidant Properties

  • Application : Certain hydrochlorides of synthesized aminopropanols related to the compound exhibit moderate antibacterial activity and significant antioxidant properties, indicating potential applications in microbiology and biochemistry (Gasparyan et al., 2011).

Histamine H3 Receptor Antagonists

  • Application : Ether derivatives of 3-piperidinopropan-1-ol, a structure related to the compound, show high in vitro affinities as histamine H3 receptor antagonists. This suggests potential applications in pharmacological research focused on neurological and allergic disorders (Łażewska et al., 2006).

Anion-Exchange Membrane Development

  • Application : Poly(biphenyl piperidine)s, which are structurally related to the compound, have been used to construct micro-phase separation structures in anion-exchange membranes. This research has implications in improving the performance of membranes used in fuel cells and other energy applications (Du et al., 2021).

Metabolite Identification in Anticancer Drugs

  • Application : The compound has been studied in the context of metabolite identification of new anticancer drugs, indicating its relevance in pharmacokinetic research and drug development (Kim et al., 2013).

Safety And Hazards

The safety information available indicates that “2-Ethylphenyl 3-piperidinyl ether hydrochloride” may be an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(2-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-11-6-3-4-8-13(11)15-12-7-5-9-14-10-12;/h3-4,6,8,12,14H,2,5,7,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVGLUULRPJETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylphenyl 3-piperidinyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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